An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dibromoterephthalaldehyde
An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,5-Dibromoterephthalaldehyde. The information is presented to support its application in chemical synthesis, materials science, and pharmaceutical research. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided.
Core Chemical and Physical Properties
2,5-Dibromoterephthalaldehyde is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Br₂O₂ | [1][2] |
| Molecular Weight | 291.92 g/mol | [1][2] |
| CAS Number | 63525-48-4 | [1][2] |
| IUPAC Name | 2,5-dibromoterephthalaldehyde | [2] |
| Appearance | White to green to brown powder/crystal | |
| Melting Point | 189 - 193 °C | [3] |
| Boiling Point | 357.4 ± 42.0 °C (Predicted) | [3] |
| Density | 2.011 g/cm³ (Predicted) | |
| Solubility | Soluble in dichloromethane and ethanol. | [1] |
| InChI | 1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | [1][2] |
| InChIKey | VSUKSWCSOBXUFG-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=CC(=C1Br)C=O)Br)C=O | [2] |
Chemical Structure and Crystallography
The molecular structure of 2,5-Dibromoterephthalaldehyde consists of a benzene ring substituted with two bromine atoms and two aldehyde groups at positions 2,5 and 1,4, respectively.
Caption: 2D chemical structure of 2,5-Dibromoterephthalaldehyde.
A crystal structure of 2,5-Dibromoterephthalaldehyde has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 220478 .[1] This data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Researchers can access this data through the CCDC website for detailed structural analysis.
Experimental Protocols
Synthesis of 2,5-Dibromoterephthalaldehyde
A general method for the synthesis of 2,5-Dibromoterephthalaldehyde involves the hydrolysis of 1,4-dibromo-2,5-bis(dibromomethyl)benzene.[3]
Experimental Procedure:
-
Reaction Setup: A solution of 1,4-dibromo-2,5-bis(dibromomethyl)benzene (0.516 mmol) is dissolved in ethanol (10 mL).
-
Addition of Reagent: An aqueous solution (4 mL) of silver nitrate (2.17 mmol) is added to the ethanolic solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for 40 minutes under an inert atmosphere (e.g., argon).
-
Work-up: After the reaction is complete, the solution is cooled to room temperature. The precipitated silver bromide is removed by filtration. The filter cake is washed with ethanol (2 x 5 mL).
-
Purification: The solvent from the filtrate is removed by evaporation. The resulting residue is purified by recrystallization from hexane to yield the final product as a white solid.
Caption: Experimental workflow for the synthesis of 2,5-Dibromoterephthalaldehyde.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2,5-Dibromoterephthalaldehyde is expected to show characteristic signals for the aldehydic protons and the aromatic protons. The aldehydic protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The two aromatic protons would also appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and aldehyde groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically δ 180-200 ppm), the aromatic carbons attached to the bromine atoms, and the aromatic carbons attached to the aldehyde and hydrogen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,5-Dibromoterephthalaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 |
| C=O stretch (aldehyde) | 1715 - 1680 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
The presence of a strong absorption band in the region of 1715-1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde. The C-Br stretching vibrations are typically observed in the fingerprint region.[6]
Applications in Research and Development
2,5-Dibromoterephthalaldehyde is a valuable intermediate in the synthesis of a variety of organic molecules and materials. Its two reactive aldehyde groups and the presence of bromine atoms, which can participate in cross-coupling reactions, make it a versatile building block for:
-
Covalent Organic Frameworks (COFs): The aldehyde functionalities are commonly used in the formation of imine-linked COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[7]
-
Pharmaceutical Intermediates: As a difunctional molecule, it can be used in the synthesis of complex molecular architectures relevant to drug discovery.
-
Materials Science: The bromine atoms can be substituted to introduce other functional groups, allowing for the synthesis of novel organic electronic and photoluminescent materials.[1]
References
- 1. 2,5-Dibromoterephthalaldehyde | C8H4Br2O2 | CID 12353544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-dibromoterephthalaldehyde|63525-48-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 2,5-Dibromoterephthalaldehyde CAS#: 63525-48-4 [m.chemicalbook.com]
- 4. 2,5-Dibromoterephthalaldehyde | 63525-48-4 [sigmaaldrich.com]
- 5. 2,5-Dibromoterephthalaldehyde(63525-48-4) 1H NMR [m.chemicalbook.com]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. 2,5-Dibromoterephthalaldehyde | 63525-48-4 | TCI AMERICA [tcichemicals.com]

